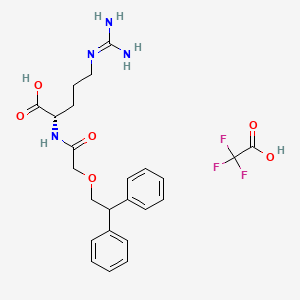

SB290157 trifluoroacetate

Overview

Description

Molecular Structure Analysis

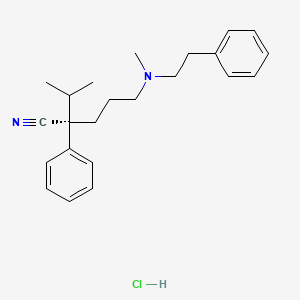

The molecular formula of SB290157 trifluoroacetate is C24H29F3N4O6 . The molecular weight is 526.51 . The structure includes a trifluoroacetate salt group, which contributes to its overall stability and solubility .Chemical Reactions Analysis

SB290157 trifluoroacetate is selective for C3aR over C5aR or other chemotactic G protein-coupled receptors . It effectively blocks C3aR in humans, rats, guinea pigs, and mice .Physical And Chemical Properties Analysis

SB290157 trifluoroacetate is a white to beige powder . It is soluble in DMSO and ethanol, but insoluble in water . It has an optical activity of [α]/D +1.5 to +5°, c = 1.0 in DMSO .Scientific Research Applications

Complement System Antagonist

SB290157 trifluoroacetate is a potent C3a receptor antagonist . It inhibits C3a-induced chemotaxis in human mast cell lines . It’s also a selective antagonist of the complement anaphylatoxin C3a receptor , a proinflammatory peptide that is a potent chemotaxin for eosinophils, macrophages, and mast cells .

Inhibition of Tau Hyperphosphorylation

SB290157 trifluoroacetate has been shown to inhibit tau hyperphosphorylation in vitro . This could have potential implications in the treatment of neurodegenerative diseases like Alzheimer’s where tau hyperphosphorylation plays a key role.

Anti-Inflammatory Effects

SB290157 trifluoroacetate has displayed anti-inflammatory effects in animal models of airway inflammation and arthritis . This suggests potential applications in the treatment of inflammatory diseases.

Regulation of Lipid Metabolism

The C3a receptor, which SB290157 trifluoroacetate antagonizes, has been found to be involved in nonimmunological roles in lipid metabolism . This could have implications in the treatment of metabolic disorders.

Regulation of Osteoblast Differentiation

The C3a receptor also plays a role in osteoblast differentiation . By antagonizing this receptor, SB290157 trifluoroacetate could potentially influence bone health and development.

Regulation of Angiogenesis

The C3a receptor is involved in angiogenesis , the formation of new blood vessels. SB290157 trifluoroacetate’s antagonistic action on this receptor could have implications in conditions where angiogenesis is a factor, such as cancer or wound healing.

Treatment of Experimental Lupus Nephritis

SB290157 treatment was shown to improve survival in experimental lupus nephritis . This suggests potential applications in the treatment of autoimmune diseases.

Treatment of Cognitive Impairment in Alzheimer’s Disease

SB290157 has been shown to rescue cognitive impairment in a model of Alzheimer’s disease . This suggests potential applications in the treatment of neurodegenerative diseases.

Mechanism of Action

Target of Action

SB290157 trifluoroacetate is a potent and selective antagonist of the C3a receptor (C3aR) . The C3aR is a part of the complement system, an essential component of innate immunity, which responds to external and internal insults .

Mode of Action

SB290157 trifluoroacetate functions as a competitive antagonist of C3aR, blocking C3a binding with an IC50 value of 200 nM . It potently inhibits a wide variety of C3a-induced responses in cells . It has been found that sb290157 also exerts partial agonist activity at c5ar2 by mediating β-arrestin recruitment at higher compound doses .

Biochemical Pathways

The primary biochemical pathway affected by SB290157 trifluoroacetate is the complement system. The complement system generates the C3 and C5 protein cleavage products C3a and C5a, defined classically as anaphylatoxins . C3a activates C3aR, while C5a activates two receptors (C5aR1 and C5aR2) to exert their immunomodulatory activities . SB290157 trifluoroacetate, by acting as an antagonist of C3aR, inhibits the activation of this pathway .

Result of Action

SB290157 trifluoroacetate inhibits C3a-induced chemotaxis in human mast cell lines and also inhibits tau hyperphosphorylation in vitro . It has been found to exert partial agonist activity at C5aR2, which translated to a functional outcome in both human and mouse primary macrophages, where SB290157 significantly dampened C5a-induced ERK signaling .

Safety and Hazards

properties

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-[[2-(2,2-diphenylethoxy)acetyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O4.C2HF3O2/c23-22(24)25-13-7-12-19(21(28)29)26-20(27)15-30-14-18(16-8-3-1-4-9-16)17-10-5-2-6-11-17;3-2(4,5)1(6)7/h1-6,8-11,18-19H,7,12-15H2,(H,26,27)(H,28,29)(H4,23,24,25);(H,6,7)/t19-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJRMPPVJAQWGEG-FYZYNONXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(COCC(=O)NC(CCCN=C(N)N)C(=O)O)C2=CC=CC=C2.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(COCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)C2=CC=CC=C2.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29F3N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

SB290157 trifluoroacetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamic acid tert-butyl ester](/img/structure/B1663235.png)

![1-Methyl-N-[4-(piperidine-1-sulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B1663237.png)

![2-[[2-[2-(4-Methoxyanilino)-2-oxoethyl]-1-oxo-5-isoquinolinyl]oxy]propanoic acid ethyl ester](/img/structure/B1663238.png)

![4-(1H-benzimidazol-2-ylmethylthio)-2-methylbenzofuro[3,2-d]pyrimidine](/img/structure/B1663240.png)

![2-[4-[(4-Chlorophenyl)methoxy]phenyl]-5-(dimethylamino)-4-oxazolecarbonitrile](/img/structure/B1663242.png)

![1,2,3-Thiadiazole-5-carboxamide,N-[(1S)-1-(2-chloro-6-fluorophenyl)ethyl]-4-cyclopropyl-](/img/structure/B1663247.png)

![(1R,2R,3S,4S)-3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1663248.png)

![3-Pyridin-4-yl-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]prop-2-enenitrile](/img/structure/B1663255.png)